molecular formula C27H29ClN6O B11033024 N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide

N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide

Cat. No.: B11033024
M. Wt: 489.0 g/mol
InChI Key: RKAKHQXHVREPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide typically involves multiple steps, starting with the preparation of the core tetrahydroquinoline structure. This is followed by the introduction of the chlorophenyl and phenylcarbonyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imidodicarbonimidic diamide moiety under controlled conditions, often using reagents such as carbodiimides and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide
  • N-[4-(4-fluorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide

Uniqueness

N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methoxy or fluorophenyl groups.

Properties

Molecular Formula

C27H29ClN6O

Molecular Weight

489.0 g/mol

IUPAC Name

2-[1-benzoyl-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-6-yl]-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C27H29ClN6O/c1-26(2)16-27(3,18-9-11-19(28)12-10-18)21-15-20(32-25(31)33-24(29)30)13-14-22(21)34(26)23(35)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H6,29,30,31,32,33)

InChI Key

RKAKHQXHVREPBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N=C(N)N=C(N)N)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.